molecular formula C17H18N2O3 B2986470 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzofuran-2-carboxamide CAS No. 1795213-14-7

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzofuran-2-carboxamide

Cat. No.: B2986470
CAS No.: 1795213-14-7
M. Wt: 298.342
InChI Key: PWUVJWODQSRLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran core, a pyrrole ring, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-19-10-4-6-13(19)14(20)8-9-18-17(21)16-11-12-5-2-3-7-15(12)22-16/h2-7,10-11,14,20H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUVJWODQSRLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core One common approach is the cyclization of o-hydroxybenzaldehyde with malonic acid derivatives under acidic conditions to form the benzofuran ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.

  • Reduction: Formation of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzofuran-2-amine.

  • Substitution: Various substituted benzofurans depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating derivatives with potential biological activity.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. The presence of the pyrrole ring and carboxamide group contributes to its bioactivity.

Medicine: In the medical field, this compound has shown promise as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and microbial infections.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrrole ring and carboxamide group are key functional groups that can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core but may have different substituents.

  • Pyrrole derivatives: Compounds containing pyrrole rings with various functional groups.

  • Carboxamide derivatives: Compounds with carboxamide groups that may have different aromatic or aliphatic substituents.

Uniqueness: N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzofuran-2-carboxamide is unique due to its combination of the benzofuran core, pyrrole ring, and carboxamide group. This combination provides a balance of chemical reactivity and biological activity that is not commonly found in other compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.